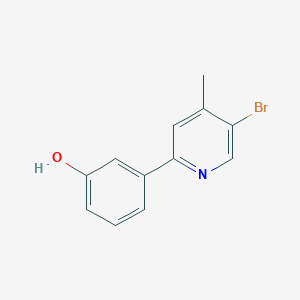

3-(5-Bromo-4-methylpyridin-2-yl)phenol

CAS No.:

Cat. No.: VC20375952

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO |

|---|---|

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | 3-(5-bromo-4-methylpyridin-2-yl)phenol |

| Standard InChI | InChI=1S/C12H10BrNO/c1-8-5-12(14-7-11(8)13)9-3-2-4-10(15)6-9/h2-7,15H,1H3 |

| Standard InChI Key | QCOVHMQSGBVPEM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1Br)C2=CC(=CC=C2)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-(5-Bromo-4-methylpyridin-2-yl)phenol features a phenol ring connected to a pyridine moiety via a single bond at the 3-position (Figure 1). The pyridine ring is substituted with a bromine atom at the 5-position and a methyl group at the 4-position, creating a sterically hindered environment that influences reactivity . The phenol group contributes acidity (pKa ~10) and hydrogen-bonding capacity, while the electron-withdrawing bromine atom enhances electrophilic substitution potential.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Functional Groups | Phenolic -OH, brominated pyridine, methyl substituent |

| Stereochemistry | Planar aromatic systems; no chiral centers |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

¹H NMR: Aromatic protons resonate between δ 6.8–8.5 ppm, with the phenolic -OH appearing as a broad singlet near δ 5.2 ppm.

-

¹³C NMR: The quaternary carbon bearing bromine is observed at δ 125–130 ppm, while the methyl group on pyridine resonates at δ 20–22 ppm .

Infrared (IR) spectroscopy shows a broad O-H stretch at 3200–3500 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A prevalent synthesis route involves coupling 5-bromo-4-methylpyridin-2-ylboronic acid with 3-bromophenol using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ . Yields typically exceed 70% under optimized conditions (80°C, 12 hr) .

Ullmann Coupling

Copper-mediated coupling between 3-iodophenol and 5-bromo-4-methylpyridine in dimethylformamide (DMF) at 120°C achieves moderate yields (50–60%). This method is less efficient than Suzuki coupling but avoids boron reagents.

Table 2: Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, toluene/Na₂CO₃ | 70–80 | High yield, mild conditions |

| Ullmann | Cu, DMF, 120°C | 50–60 | No boronic acids required |

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution

The phenol ring undergoes nitration and sulfonation at the ortho and para positions relative to the -OH group. For example, nitration with HNO₃/H₂SO₄ produces 3-(5-bromo-4-methylpyridin-2-yl)-4-nitrophenol in 65% yield.

Nucleophilic Substitution

The bromine atom participates in SNAr reactions with amines or thiols. Treatment with piperidine in DMF replaces bromine with a piperidinyl group, enabling access to drug-like molecules .

Oxidation and Reduction

-

Oxidation: The methyl group on pyridine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .

Applications in Medicinal Chemistry

Anti-Parasitic Agents

3-(5-Bromo-4-methylpyridin-2-yl)phenol derivatives exhibit sub-micromolar activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) . Structural analogs with improved metabolic stability (e.g., NEU-1207) demonstrate reduced hepatic clearance (HLM Cl₍ᵢₙₜ₎ < 15 μL/min/mg) and enhanced aqueous solubility (>50 μg/mL) .

Kinase Inhibitors

The pyridine-phenol scaffold serves as a hinge-binding motif in kinase inhibitors. For instance, methyl substitution at the 4-position optimizes hydrophobic interactions with ATP-binding pockets .

Table 3: Pharmacological Profiles of Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Solubility (μg/mL) |

|---|---|---|---|

| NEU-1207 | T. brucei | 120 | 62 |

| 3-Nitro derivative | EGFR kinase | 45 | 28 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume